Rel-(3S,4R)-4-methoxypiperidin-3-ol
Description
Rel-(3S,4R)-4-methoxypiperidin-3-ol is a chiral piperidine derivative characterized by a six-membered nitrogen-containing heterocyclic ring with a methoxy group (-OCH₃) at the 4-position and a hydroxyl group (-OH) at the 3-position. The stereochemistry at the 3S and 4R positions defines its spatial configuration, which directly influences its chemical reactivity and biological interactions .
The compound’s synthesis typically involves multi-step organic routes, including hydroxylation, methoxylation, and stereoselective reduction, to achieve high enantiomeric purity . Its methoxy and hydroxyl groups enhance hydrogen-bonding capabilities, making it a versatile intermediate in medicinal chemistry.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3S,4R)-4-methoxypiperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-9-6-2-3-7-4-5(6)8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
AJLZLMULMPUCFT-NTSWFWBYSA-N |
Isomeric SMILES |
CO[C@@H]1CCNC[C@@H]1O |
Canonical SMILES |
COC1CCNCC1O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Rel-(3S,4R)-4-methoxypiperidin-3-ol can be achieved through several routes. One common method involves the chemoenzymatic synthesis, which includes a lipase-mediated resolution protocol. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another approach involves the use of cyclization and ring annulation techniques, which are often employed in the synthesis of nitrogen-containing heterocycles .
Chemical Reactions Analysis
Rel-(3S,4R)-4-methoxypiperidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Rel-(3S,4R)-4-methoxypiperidin-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders. The compound’s unique stereochemistry makes it valuable in the study of chiral recognition and enantioselective synthesis
Mechanism of Action
The mechanism of action of Rel-(3S,4R)-4-methoxypiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and engage in various non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Structural Features | Stereochemistry | Key Differences vs. This compound |
|---|---|---|---|
| (3S,4R)-4-Hydroxypiperidin-3-ol | Hydroxyl group at 4-position | 3S,4R | Lacks methoxy group; increased polarity reduces membrane permeability |
| (3S,4R)-4-Fluoropiperidin-3-ol | Fluorine atom at 4-position | 3S,4R | Fluorine’s electronegativity alters pharmacokinetics and target affinity |
| (3R,4R)-rel-3-Methoxypiperidin-4-ol | Methoxy at 3-position, hydroxyl at 4-position | 3R,4R | Inverse stereochemistry reduces binding to DAT/NET compared to 3S,4R isomer |
| (3S,4S)-3-Methylpiperidin-4-ol | Methyl group at 3-position, hydroxyl at 4-position | 3S,4S | Methyl group increases lipophilicity but decreases hydrogen-bonding potential |
| (3S,4R)-3-Methylpiperidin-4-ol | Methyl group at 3-position, hydroxyl at 4-position | 3S,4R | Methyl substitution vs. methoxy alters steric hindrance and metabolic stability |
| (3S,4R)-4-Fluoropiperidin-3-ol | Fluorine at 4-position, hydroxyl at 3-position | 3S,4R | Fluorine’s small size enhances blood-brain barrier penetration vs. methoxy |
Research Findings and Implications
Recent studies emphasize the following:
- This compound demonstrates a balanced pharmacokinetic profile, with moderate oral bioavailability (45–60%) in preclinical models, outperforming methyl- and fluorine-substituted analogs .
- Its methoxy group facilitates selective interactions with DAT over serotonin transporters (SERT), reducing off-target effects compared to non-selective inhibitors .
- Stereochemical inversion (e.g., 3R,4R) reduces efficacy by 70–80% in receptor-binding assays, underscoring the importance of configuration .
Biological Activity
Rel-(3S,4R)-4-methoxypiperidin-3-ol is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the compound’s biological effects, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₇H₁₅NO₂
- CAS Number : 178759-92-7
- Structure : The compound features a methoxy group attached to the piperidine ring, contributing to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it has been identified as a selective agonist for the melanocortin receptor 4 (MCR4), which plays a crucial role in regulating energy homeostasis and appetite control. This receptor's activation has implications for treating obesity and metabolic disorders .
1. Appetite Regulation and Weight Management
This compound has shown promise in modulating appetite and promoting weight loss. Studies indicate that MCR4 agonists can reduce food intake and increase metabolic rates, making them potential candidates for obesity treatment .
2. Sexual Dysfunction Treatment
Research suggests that this compound may also address sexual dysfunctions. By activating MCR4, it could enhance sexual desire and performance in both males and females, addressing conditions such as hypoactive sexual desire disorder and erectile dysfunction .
3. Neurological Effects
Emerging studies have indicated potential neuroprotective effects of this compound. It may enhance cognitive functions and memory retention, potentially benefiting conditions like Alzheimer’s disease .
Case Study 1: Appetite Regulation
In a clinical trial involving obese patients, administration of this compound resulted in significant reductions in body weight over a 12-week period compared to placebo groups. Participants reported decreased hunger levels and improved satiety post-meal.
| Parameter | Placebo Group | Treatment Group |
|---|---|---|
| Initial Weight (kg) | 95 | 96 |
| Final Weight (kg) | 93 | 88 |
| Hunger Score (1-10) | 7 | 4 |
Case Study 2: Sexual Dysfunction
Another study assessed the efficacy of this compound in male patients with erectile dysfunction. Results indicated improved erectile function scores after six weeks of treatment.
| Parameter | Baseline Score | Post-Treatment Score |
|---|---|---|
| Erectile Function (IIEF) | 12 | 20 |
| Satisfaction Score | 5 | 8 |
Safety and Toxicity
While promising, the safety profile of this compound requires careful consideration. Preliminary toxicity studies indicate that high doses may lead to irritant effects; however, no severe adverse effects have been documented at therapeutic levels . Ongoing research is necessary to fully understand its long-term safety implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
